molecular formula C11H17NO3 B13023834 Ethyl 1-oxo-2-azaspiro[4.4]nonane-7-carboxylate CAS No. 1250994-03-6

Ethyl 1-oxo-2-azaspiro[4.4]nonane-7-carboxylate

Cat. No.: B13023834
CAS No.: 1250994-03-6
M. Wt: 211.26 g/mol
InChI Key: WLDMLAWRHZRLSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-oxo-2-azaspiro[4.4]nonane-7-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of appropriate starting materials in the presence of a base and a solvent. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure scalability and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-oxo-2-azaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 1-oxo-2-azaspiro[4.4]nonane-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 1-oxo-2-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Ethyl 1-oxo-2-azaspiro[4.4]nonane-7-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its specific structural features and versatile applications in various fields of research and industry.

Properties

CAS No.

1250994-03-6

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 1-oxo-2-azaspiro[4.4]nonane-8-carboxylate

InChI

InChI=1S/C11H17NO3/c1-2-15-9(13)8-3-4-11(7-8)5-6-12-10(11)14/h8H,2-7H2,1H3,(H,12,14)

InChI Key

WLDMLAWRHZRLSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2(C1)CCNC2=O

Origin of Product

United States

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